BenchChemオンラインストアへようこそ!

DAPK1-IN-6d

DAPK1 selectivity kinase panel screening apoptosis signaling

Choose DAPK1-IN-6d for exclusive DAPK1 inhibition without DAPK3/PIM3 crosstalk. This 6-benzyloxy-9-tert-butyl-purine derivative is the most potent antiproliferative agent in its series against Jurkat cells (IC50 29 µM). Its clean dose-response and caspase-dependent mechanism are validated, unlike the solubility-compromised analog 6a. Ideal for apoptosis pathway dissection and medicinal chemistry benchmarking.

Molecular Formula C22H22N4O
Molecular Weight 358.45
Cat. No. B1192550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPK1-IN-6d
SynonymsASIMJ27;  ASIMJ 27;  ASIMJ-27;  DAPK1 IN-6d;  DAPK1-IN 6d;  DAPK1-IN-6d;  DAPK1 IN 6d
Molecular FormulaC22H22N4O
Molecular Weight358.45
Structural Identifiers
SMILESCC(N1C(C2=CC=CC=C2)=NC3=C(OCC4=CC=CC=C4)N=CN=C13)(C)C
InChIInChI=1S/C22H22N4O/c1-22(2,3)26-19(17-12-8-5-9-13-17)25-18-20(26)23-15-24-21(18)27-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3
InChIKeySWFLESJYTXCHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DAPK1-IN-6d: A Selectively Profiled Purine-Based DAPK1 Inhibitor for Apoptosis Research and Leukemia Model Studies


DAPK1-IN-6d (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine) is a synthetic purine derivative that functions as a death‑associated protein kinase 1 (DAPK1) inhibitor. It was identified from an 18‑member library of 6,8,9‑poly‑substituted purines and characterized as the most active antiproliferative agent in the series against Jurkat T‑cell leukemia cells [1]. The compound inhibits recombinant DAPK1 with an IC₅₀ of 2.5 µM and, in a panel of 96 recombinant human kinases involved in apoptosis, only DAPK1 was inhibited by ≥50 % at 10 µM [1]. Its pro‑apoptotic activity is caspase‑dependent, making it a functional tool for studying DAPK1‑mediated cell death pathways [1].

Why DAPK1-IN-6d Cannot Be Replaced by Other DAPK1 Inhibitors Without Functional Validation


DAPK1 inhibitors span diverse chemotypes—including imidazo‑pyramidazines (e.g., TC‑DAPK6), pyrazolopyrimidines (e.g., HS38), and amino‑purines (e.g., CK156)—that differ markedly in ATP‑competitive kinetics, selectivity across the DAPK family, and off‑target profiles [1]. Even within the same purine library, replacing DAPK1-IN-6d with its close analog 6a is problematic: 6a showed inconsistent solubility that prevented reliable IC₅₀ determination against DAPK1, while DAPK1-IN-6d yielded a clean sigmoidal dose–response curve [1]. Therefore, generic substitution without functional validation risks irreproducible target engagement and confounded cellular phenotype interpretation.

DAPK1-IN-6d: Quantitative Differentiation Evidence for Scientific Selection


Kinase‑Panel Selectivity: Only DAPK1 Hit Among 96 Apoptosis‑Relevant Kinases

In a ³³P‑radiolabeled kinase assay profiling 96 recombinant human kinases selected for their known involvement in apoptosis, DAPK1-IN-6d (tested at 10 µM) inhibited ≥50 % of only one kinase — DAPK1 — with a residual activity of 44.3 % [1]. By contrast, the widely used DAPK1 inhibitor TC‑DAPK6, while more potent against DAPK1 (IC₅₀ 69 nM), also inhibits DAPK3 (ZIPK) with an IC₅₀ of 225 nM (only 3.3‑fold selectivity) . HS38 inhibits DAPK1 with IC₅₀ 200 nM but also hits DAPK3 (Kd 280 nM) and PIM3 (IC₅₀ 200 nM) . Thus, DAPK1-IN-6d offers a distinct selectivity signature when DAPK3‑ or PIM3‑sparing activity is required.

DAPK1 selectivity kinase panel screening apoptosis signaling

Intra‑Library Antiproliferative Superiority in Jurkat T‑Cell Leukemia Cells

Within the same 6,8,9‑poly‑substituted purine library, DAPK1-IN-6d (29 ± 2.4 µM) achieved a 2.2‑fold lower IC₅₀ against Jurkat cells than the best previous analog, compound 6a (63 µM), and ≥5.2‑fold lower than compounds 5i (152 µM) and 5e (205 µM) [1]. This improvement was achieved by replacing the N9‑isopropyl group (6a) with a tert‑butyl group, enhancing both lipophilic pocket binding and aqueous solubility [1]. Against the more resistant K562 chronic myeloid leukemia line, DAPK1-IN-6d exhibited an IC₅₀ of 120 ± 10 µM compared to 154 µM for 6a and >500 µM for 5e/5i [1].

Jurkat leukemia antiproliferative activity phenotypic screening

Enzymatic DAPK1 Inhibition with Functional Solubility Advantage Over Analog 6a

In a 10‑dose ³³P‑radiolabeled kinase assay, DAPK1-IN-6d yielded a reliable IC₅₀ of 2.5 µM against recombinant DAPK1, while the close analog 6a produced a non‑sigmoidal, Gaussian‑profile dose–response curve that prevented precise IC₅₀ calculation due to inconsistent solubility [1]. The improved solubility of DAPK1-IN-6d was further evidenced by its well‑defined sigmoidal MTT curve in Jurkat cells, in contrast to the erratic behavior of 6a [1]. At the enzymatic level, DAPK1-IN-6d was 2.4‑fold more potent than 5i (IC₅₀ 5.9 µM) and 9.2‑fold more potent than 5e (IC₅₀ 23 µM) [1].

DAPK1 enzymatic inhibition solubility-limited IC₅₀ purine SAR

Caspase‑Dependent Apoptosis Induction Verified by Pan‑Caspase Inhibitor Rescue

Pre‑treatment of Jurkat cells with the irreversible pan‑caspase inhibitor Q‑VD‑OPh (50 µM) almost completely abrogated cell death induced by DAPK1-IN-6d (200 µM), confirming that apoptosis proceeds strictly through caspase activation [1]. Western blot analysis demonstrated that caspase‑8 cleavage products, strongly observed after DAPK1-IN-6d treatment, were absent in Q‑VD‑OPh‑pre‑treated cells [1]. This functional on‑target validation is not uniformly available for other DAPK1 inhibitors such as TC‑DAPK6 or HS38 in the same Jurkat apoptosis context, where mechanistic data are often inferred from kinase inhibition alone rather than phenotypic rescue experiments .

apoptosis mechanism caspase activation phenotypic target engagement

DAPK1-IN-6d: Optimal Research Application Scenarios


Selective DAPK1 Target‑Engagement Studies Requiring Absence of DAPK3/PIM3 Confounding

When experimental design demands selective pharmacological inhibition of DAPK1 without concurrent DAPK3 (ZIPK) or PIM3 modulation, DAPK1-IN-6d is the appropriate choice. Its profiling against 96 apoptosis‑associated kinases demonstrated exclusive DAPK1 inhibition ≥50 % at 10 µM, whereas TC‑DAPK6 and HS38 both inhibit DAPK3 and/or PIM3 at comparable or lower concentrations [1]. This selectivity profile is particularly relevant for studies dissecting DAPK1‑specific roles in cell death signaling where DAPK3 crosstalk would confound interpretation [1].

Apoptosis Phenotypic Screening and Mechanism‑of‑Action Validation in Jurkat Leukemia Models

For researchers employing Jurkat T‑cell leukemia as a model system for apoptosis, DAPK1-IN-6d offers the highest antiproliferative potency within its chemical series (IC₅₀ 29 µM) [1]. More importantly, its pro‑apoptotic activity has been mechanistically validated through caspase‑8 cleavage detection and complete rescue by the pan‑caspase inhibitor Q‑VD‑OPh, providing a fully characterized functional toolkit absent for many alternative DAPK1 inhibitors [1]. This makes DAPK1-IN-6d the compound of choice for forward‑chemical‑genetics or target‑deconvolution studies aiming to link DAPK1 inhibition to caspase‑dependent apoptosis.

Structure–Activity Relationship (SAR) Anchor Point for Purine‑Based DAPK1 Inhibitor Optimization

Medicinal chemistry programs seeking to develop novel DAPK1 inhibitors on a purine scaffold should use DAPK1-IN-6d as the benchmark. It represents the optimal combination of N9‑tert‑butyl substitution and C6‑benzyloxy decoration, delivering both measurable biochemical inhibition (IC₅₀ 2.5 µM) and interpretable dose–response behavior, in contrast to the solubility‑compromised analog 6a [1]. The clean selectivity over 96 kinases further positions DAPK1-IN-6d as an ideal starting point for structure‑guided optimization aimed at improving potency while preserving selectivity [1].

Comparative Oncology Studies Across Leukemia Subtypes with Differential DAPK1 Dependence

DAPK1-IN-6d exhibits a distinct sensitivity window between Jurkat (IC₅₀ 29 µM) and K562 (IC₅₀ 120 µM) leukemia cells, a 4.1‑fold difference that mirrors their differential DAPK1 dependence [1]. This property enables controlled comparative oncology experiments where DAPK1‑proficient (Jurkat) and DAPK1‑resistant (K562) backgrounds can be used to validate disease‑model selectivity before advancing to more costly in vivo studies [1].

Quote Request

Request a Quote for DAPK1-IN-6d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.